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Introduction
Bradanicline, also known as TC-5619, is a selective partial agonist of the α7 neuronal nicotinic

acetylcholine receptor (NNR).[1] It has been investigated for its potential therapeutic effects in

neurological and psychiatric disorders, including cognitive deficits in schizophrenia and

attention deficit hyperactivity disorder (ADHD).[2] Understanding the in vivo biodistribution and

pharmacokinetic profile of Bradanicline is crucial for its development as a therapeutic agent,

providing insights into its absorption, distribution, metabolism, and excretion (ADME)

properties, as well as its ability to reach its target in the central nervous system (CNS).

This technical guide provides a comprehensive overview of the available data on the in vivo

biodistribution and pharmacokinetics of Bradanicline. It is important to note that while some

human pharmacokinetic data from clinical trials is available, detailed preclinical biodistribution

data in animal models across various organs is not extensively published in the public domain.

Pharmacokinetics of Bradanicline
Pharmacokinetic studies are essential to determine the fate of a drug in the body. The following

sections summarize the available pharmacokinetic data for Bradanicline, primarily from a

Phase 2 clinical trial in patients with schizophrenia.
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A randomized, exploratory Phase 2 clinical trial provided key insights into the pharmacokinetic

profile of Bradanicline in humans. The study involved oral administration of TC-5619 once daily,

with doses escalating from 1 mg to 25 mg over a 12-week period.[1]

Parameter Value Conditions

Time to Maximum

Concentration (Tmax)
~2 hours Independent of dose[1]

Half-life (t1/2) ~20 hours Independent of dose[1]

Steady-State Concentrations

(Pre-dose)
1.5–41.9 ng/mL Dose-dependent increase[1]

Steady-State Concentrations

(at Tmax)
15.3–142 ng/mL Dose-dependent increase[1]

Area Under the Curve

(AUC24h)
129–1504 ng·hr/mL

Dose-dependent increase;

estimated by extrapolation

from 8-hour collection[1]

Table 1: Human Pharmacokinetic Parameters of Bradanicline (TC-5619)[1]

Biodistribution of Bradanicline
Detailed quantitative biodistribution studies of Bradanicline in various tissues from preclinical

animal models are not readily available in published literature. However, preclinical studies

have indicated that Bradanicline possesses good CNS permeability.[3]

A positron emission tomography (PET) imaging study in pigs using the α7-nAChR radioligand

¹¹C-NS14492 investigated the target engagement of Bradanicline (TC-5619). The study

demonstrated that intravenous administration of 3 mg/kg of TC-5619 resulted in approximately

40% occupancy of the α7-nAChR in the brain, providing direct evidence of its ability to cross

the blood-brain barrier and engage its target.[4]
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The human pharmacokinetic data presented in Table 1 was obtained from a Phase 2,

multicenter, randomized, double-blind, placebo-controlled trial.

Subjects: 185 outpatients with schizophrenia.[1]

Drug Administration: Oral, once-daily administration of TC-5619 with escalating doses (1 mg

from day 1 to week 4, 5 mg from week 4 to 8, and 25 mg from week 8 to 12).[1]

Sample Collection: Blood samples were collected to measure plasma concentrations of TC-

5619.[1]

Analytical Method: Plasma concentrations of TC-5619 were determined using a validated

analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS),

which is standard for such studies.

The following diagram illustrates a generalized workflow for an in vivo pharmacokinetic study.
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Generalized workflow for an in vivo pharmacokinetic and biodistribution study.

Signaling Pathway
Bradanicline is a selective agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR).

Activation of this ligand-gated ion channel is known to trigger downstream signaling cascades

that are implicated in neuroprotection and cognitive enhancement. The binding of Bradanicline

to the α7-nAChR leads to an influx of calcium ions, which acts as a second messenger to
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initiate intracellular signaling pathways, including the PI3K-Akt pathway. This pathway is known

to play a crucial role in promoting cell survival and plasticity.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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